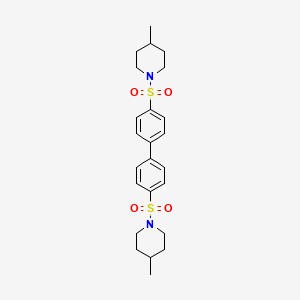

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl

説明

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl is a biphenyl derivative featuring two sulfonyl groups, each substituted with a 4-methylpiperidine moiety. The sulfonyl groups enhance thermal stability and polarity, while the piperidine rings may influence solubility and biological interactions .

特性

IUPAC Name |

4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S2/c1-19-11-15-25(16-12-19)31(27,28)23-7-3-21(4-8-23)22-5-9-24(10-6-22)32(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXNVOQCEARPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.

Introduction of Sulfonyl Groups: The biphenyl core is then treated with sulfonyl chloride in the presence of a base to introduce the sulfonyl groups.

Attachment of Piperidine Rings: Finally, the sulfonylated biphenyl is reacted with 4-methylpiperidine under basic conditions to attach the piperidine rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.

化学反応の分析

Types of Reactions: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted biphenyl derivatives.

科学的研究の応用

4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its ability to cross the blood-brain barrier.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The piperidine rings may interact with receptors or enzymes, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

The following analysis compares the target compound with structurally related biphenyl derivatives, focusing on synthesis, physicochemical properties, and functional characteristics.

Structural Analogs with Heterocyclic Substituents

4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (Compound 18)

- Synthesis : Yield = 62%, melting point = 151.2–152.1°C .

- Key Differences: Replaces sulfonyl with propionyl-pyrrolidine groups. Pyrrolidine’s smaller ring size may decrease steric hindrance.

4,4'-Bis(β-(morpholino-propinoyl)-biphenyl (Compound 20)

- Synthesis : Yield = 58%, melting point = 140.1–141.0°C .

- Key Differences : Morpholine’s oxygen atom introduces hydrogen-bonding capacity, but the propionyl linkage lacks the electron-withdrawing strength of sulfonyl. This may reduce dielectric properties relative to the target compound .

4,4'-Bis(β-4-methylpiperazin-propinoyl)-biphenyl (Compound 22)

- Synthesis : Yield = 50%, melting point = 146.1–148.7°C .

- Key Differences : The 4-methylpiperazine substituent shares structural similarity with the target compound’s 4-methylpiperidine but lacks sulfonyl groups. The tertiary amine in piperazine may enhance solubility in acidic environments, whereas sulfonyl groups improve thermal resistance .

Analogs with Sulfonyl Functionalities

4,4'-Biphenyldisulphonyl Chloride

- Applications : Precursor for sulfonamide synthesis.

- Key Differences : The reactive chloride groups contrast with the stabilized sulfonyl-piperidine linkages in the target compound. This makes the chloride derivative more reactive but less thermally stable .

BSBPA (2,2'-Bis((methylsulfonyl)methyl)-[1,1'-biphenyl]-4,4'-diamine)

- Properties : Rigid biphenyl core with sulfonyl-pendant groups enhances dielectric constants (ε ≈ 3.5–4.2 at 1 kHz) and thermal stability (Tg > 300°C) .

- Key Differences : The target compound’s piperidine substituents may introduce steric effects that modulate dielectric properties differently than methylsulfonyl groups.

Brominated and Chlorinated Analogs

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

- Safety : Requires stringent handling due to bromine’s volatility and toxicity (e.g., use of PPE, ventilation) .

- Key Differences : Bromomethyl groups increase molecular weight (340.05 g/mol) and reactivity (e.g., nucleophilic substitution). The target compound’s sulfonyl-piperidine groups likely reduce acute toxicity and environmental persistence .

4,4'-Bis(chloromethyl)-1,1'-biphenyl

- Applications : Intermediate in polymer synthesis.

- Key Differences : Chlorine’s electronegativity differs from sulfonyl’s electron-withdrawing effects, altering electronic properties in materials applications .

Performance in Functional Materials

Dielectric Materials

- BSBPA-Based Polyimides : Achieve ε ≈ 4.0 due to sulfonyl-induced orientational polarization. The target compound’s piperidine substituents may reduce ε by introducing steric hindrance but enhance solubility for processing .

生物活性

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl (CAS No. 330460-95-2) is a complex organic compound that has garnered attention for its potential biological activities. This compound features two piperidine rings connected to a biphenyl core via sulfonyl linkages, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the following steps:

- Formation of the Biphenyl Core : Using a Suzuki-Miyaura coupling reaction.

- Introduction of Sulfonyl Groups : Treatment with sulfonyl chloride.

- Attachment of Piperidine Rings : Reaction with 4-methylpiperidine under basic conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antagonistic Effects : The compound has shown promising antagonist activity against various receptors with nanomolar values (ranging from 6.60 to 8.30), indicating high potency .

- CNS Activity : Its ability to cross the blood-brain barrier makes it a candidate for neurological applications.

- Metabolic Stability : Modifications in its structure have been explored to enhance metabolic stability and reduce degradation pathways involving sulfonamide bond cleavage .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound possess significant antagonistic properties against targeted receptors. A summary of relevant findings is presented in Table 1.

| Compound | pK_B Value | Receptor Type | Activity |

|---|---|---|---|

| Compound 2 | 7.79 ± 0.58 | 5-HT7 | Antagonist |

| Compound 3 | 8.30 ± 0.19 | D2 | Antagonist |

| Compound 5 | 6.74 ± 0.05 | α1A | Antagonist |

| Compound 11 | 6.41 ± 0.02 | H3 | Antagonist |

| Compound 15 | >6.34 | H4 | Antagonist |

These compounds exhibited a range of activities across different receptor types, highlighting their potential in therapeutic development .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in neurological models where it was tested for its ability to modulate serotonin receptors. The results indicated that modifications to the piperidine moiety significantly influenced receptor binding and functional outcomes .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Neurological Disorders : Due to its CNS activity and receptor modulation capabilities.

- Cancer Therapy : Its structural analogs have been explored for anti-cancer properties.

- Antimicrobial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, making them candidates for further research in infectious diseases .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl?

Methodological Answer: Synthesis typically involves sulfonation of biphenyl precursors followed by substitution with 4-methylpiperidine. Key steps include:

- Sulfonation: Use chlorosulfonic acid to introduce sulfonyl chloride groups to the biphenyl core .

- Amine Substitution: React with 4-methylpiperidine in anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the sulfonamide bonds.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Characterization:

Q. How can researchers confirm the compound’s purity and structural integrity?

Methodological Answer:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis: Compare experimental C/H/N/S percentages to theoretical values.

- Thermal Analysis (TGA/DSC): Evaluate decomposition temperatures (TGA) and phase transitions (DSC) to confirm stability .

- FT-IR Spectroscopy: Identify sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and piperidine C-N vibrations .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

- Refinement Software: Use SHELXL for high-resolution refinement, accounting for twinning or disorder .

- Validation Tools: Check R-factors, residual electron density maps, and ADDSYM in PLATON to detect missed symmetry.

- Comparative Analysis: Cross-reference with structurally similar compounds, such as 4,4'-bis(3-(4-methylpiperidin-1-yl)prop-1-yn-1-yl)-1,1'-biphenyl, to identify common packing motifs .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

Methodological Answer:

- Radioligand Binding Assays: Use tritiated or fluorescently labeled analogs to quantify affinity for receptors (e.g., neurotransmitter receptors) .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding modes, guided by crystal structure data .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure association/dissociation rates.

Q. How can computational methods predict the compound’s electronic properties for material science applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G* basis set) to assess charge transport potential.

- Molecular Dynamics (MD): Simulate interactions in polymer matrices (e.g., proton exchange membranes) to evaluate sulfonyl group stability under hydrated conditions .

- Dielectric Constant Measurement: Use impedance spectroscopy (1 kHz–1 MHz) to compare with OLED materials like 4,4′-Bis(9-carbazolyl)-1,1′-biphenyl .

Q. What experimental approaches address discrepancies in reported thermal stability data?

Methodological Answer:

- Controlled Atmosphere TGA: Perform under nitrogen vs. air to assess oxidative degradation.

- Isothermal Gravimetry: Monitor mass loss at fixed temperatures (e.g., 150°C for 24 hours).

- Cross-Validation: Compare with structurally analogous sulfonamides, such as 4,4'-bis(4-chlorophenyl)sulfonyl-1,1'-biphenyl, to identify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。